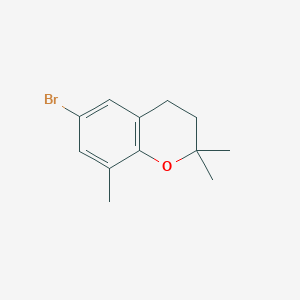

6-Bromo-2,2,8-trimethylchroman

Description

6-Bromo-2,2,8-trimethylchroman is a brominated chroman derivative featuring a benzopyran scaffold with methyl substituents at positions 2, 2, and 8, and a bromine atom at position 5. Chromans are heterocyclic compounds of interest due to their presence in natural products and pharmaceuticals, often exhibiting antioxidant, anti-inflammatory, or receptor-binding activities.

Properties

IUPAC Name |

6-bromo-2,2,8-trimethyl-3,4-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQGQLUZSZZQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-2,2,8-trimethylchroman involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2,8-trimethylchroman can undergo various types of chemical reactions, including:

Substitution Reactions: Involving the replacement of the bromine atom with other functional groups.

Oxidation Reactions: Leading to the formation of oxidized derivatives.

Reduction Reactions: Resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Substitution Reactions: Often involve nucleophilic reagents under basic or acidic conditions.

Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-2,2,8-trimethylchroman has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,8-trimethylchroman involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues: Chroman vs. Isochroman Derivatives

6-Bromo-1,1,4,4,7-pentamethylisochroman (46)

- Structure : Isochromans differ from chromans in oxygen positioning (iso-position). This compound has bromine at position 6 and methyl groups at 1,1,4,4,6.

- Synthesis : Synthesized via bromination of 1,1,4,4,7-pentamethylisochroman using Br₂ in dichloromethane with AlCl₃, achieving 96% yield .

- Key Differences :

- Reactivity : Isochromans may exhibit distinct electronic properties due to oxygen placement, influencing bromination efficiency.

- Applications : Isochromans are less studied than chromans but may serve as intermediates in drug synthesis.

Comparison Table :

Brominated Heterocycles with Diverse Scaffolds

6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine (3ra)

- Structure : Imidazopyridine core with bromine at position 6 and phenyl groups at 2 and 3.

- Reactivity : Undergoes Suzuki coupling with ethynylbenzene to yield 2,3-diphenyl-6-(phenylethynyl)imidazo[1,2-a]pyridine (95% yield) .

- Comparison :

- Bromine at position 6 facilitates cross-coupling reactions, a feature shared with chroman derivatives.

- Methyl groups in chromans may sterically hinder reactivity compared to phenyl substituents in imidazopyridines.

6-Bromo-nicotinohydrazide Derivatives

- Structure: Nicotinohydrazides with bromine at position 6 and aromatic hydrazone substituents.

- Bioactivity : Exhibit antimicrobial activity due to halogen and hydrazide moieties .

- Comparison: Bromine enhances bioactivity in both chromans and nicotinohydrazides. Chromans’ fused ring system may confer greater metabolic stability compared to linear hydrazides.

Marine-Derived Brominated Alkaloids

6-Bromoaplysinopsin and Derivatives

Biological Activity

6-Bromo-2,2,8-trimethylchroman is a chroman derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by a bromine atom at the sixth position of the chroman ring, which influences its chemical reactivity and biological interactions.

- Synthesis : Commonly synthesized via the Suzuki–Miyaura coupling reaction, this compound serves as an intermediate in various organic syntheses and has applications in medicinal chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage caused by free radicals.

- Mechanism : The compound may exert its antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of chroman compounds can modulate inflammatory responses. Specifically:

- In vitro Studies : this compound has shown potential in reducing the secretion of pro-inflammatory cytokines through inhibition of NF-κB signaling pathways .

- In vivo Studies : In a zebrafish model, this compound significantly reduced neutrophil recruitment to sites of inflammation, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways crucial for various physiological processes.

- Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways related to inflammation and oxidative stress.

- Gene Expression Regulation : The compound may alter the expression levels of genes involved in inflammatory responses and oxidative stress management .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Potential

A notable study examined the effects of this compound on inflammation using a zebrafish model. The results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.